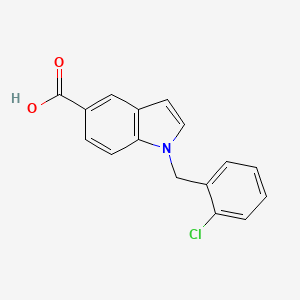

1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a chlorobenzyl group attached to the indole ring, which can influence its chemical properties and biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2-chlorobenzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where the indole derivative is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Key Reaction Parameters

| Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ (5 mol%) | DMF/H₂O | 100 | 85 | |

| Ag₂CO₃ (oxidant) | – | – | – |

Mechanism :

- Step 1 : Pd(II)-catalyzed activation of the indole C3–H bond.

- Step 2 : Oxidative coupling with 2-chlorobenzyl alcohol to form the N1-benzylated product .

Carboxylic Acid Functionalization

The carboxylic acid group at C5 undergoes typical derivatization reactions:

Esterification

Reaction with methanol in the presence of H₂SO₄ yields methyl 1-(2-chlorobenzyl)-1H-indole-5-carboxylate (85% yield) .

Amide Formation

Coupling with amines (e.g., piperidine derivatives) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) produces bioactive amides :

- Example : Reaction with (1-(2-chlorobenzyl)piperidin-4-yl)methanamine yields a cholinesterase inhibitor (72% yield) .

Decarboxylation

Under basic conditions (K₂CO₃/DMF), thermal decarboxylation forms 1-(2-chlorobenzyl)-1H-indole (60% yield) .

Electrophilic Substitution Reactions

The indole core undergoes electrophilic substitution at C3 and C7 positions:

Nitration

Nitration with HNO₃/H₂SO₄ introduces a nitro group at C7, yielding 1-(2-chlorobenzyl)-5-nitro-1H-indole-3-carboxylic acid (70% yield) .

Halogenation

Bromination using N-bromosuccinimide (NBS) selectively substitutes at C3 (65% yield) .

Biological Activity

Derivatives of 1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid exhibit:

- HIV-1 integrase inhibition : IC₅₀ = 32.37 µM for the parent compound .

- Antiviral activity : Modified esters show enhanced potency against SARS-CoV-2 3CLpro .

Stability and Reactivity

科学研究应用

Synthesis and Chemical Properties

The synthesis of 1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid typically involves various organic reactions, including condensation and cyclization methods. The compound can be synthesized through the reaction of indole derivatives with chlorobenzyl halides under basic conditions, often yielding the desired product in moderate to high yields.

Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have reported that related indole derivatives demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound has been investigated for its potential as an anti-inflammatory agent. Inhibitors targeting cytosolic phospholipase A2α (cPLA2α) are of particular interest due to their role in inflammatory processes. Structural modifications of indole derivatives have been shown to enhance their inhibitory potency against cPLA2α, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have been widely studied for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of tumor growth factors .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Research indicates that modifications at specific positions on the indole ring can significantly influence the compound's pharmacological properties. For example, substituents on the benzyl moiety can alter binding affinity to biological targets and modulate solubility, which are critical factors for drug development .

Antibacterial Activity Assessment

A series of indole derivatives were synthesized and tested for antibacterial activity. Compounds with similar structures to this compound were evaluated against pathogenic strains, revealing minimum inhibitory concentrations (MICs) that suggest strong antibacterial potential .

Anti-inflammatory Drug Development

In a study focusing on cPLA2α inhibitors, derivatives based on the indole scaffold were synthesized and tested for their anti-inflammatory effects in vitro and in vivo, showing promising results that could lead to new therapeutic agents for inflammatory diseases .

作用机制

The mechanism of action of 1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels. The chlorobenzyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved can vary depending on the specific application and target.

相似化合物的比较

1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid can be compared with other indole derivatives, such as:

1-benzyl-1H-indole-5-carboxylic acid: Lacks the chlorine atom, which can affect its chemical reactivity and biological activity.

1-(2-fluorobenzyl)-1H-indole-5-carboxylic acid: Contains a fluorine atom instead of chlorine, which can influence its electronic properties and interactions with biological targets.

1-(2-methylbenzyl)-1H-indole-5-carboxylic acid: Contains a methyl group, which can affect its steric properties and overall activity.

The presence of the chlorobenzyl group in this compound makes it unique in terms of its chemical and biological properties, potentially offering advantages in specific applications.

生物活性

1-(2-Chlorobenzyl)-1H-indole-5-carboxylic acid (CAS No. 1411729-09-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, as well as its mechanisms of action.

Chemical Structure

The chemical structure of this compound features an indole core substituted with a 2-chlorobenzyl group and a carboxylic acid functionality. This unique structure may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound.

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells. For instance, one study reported an IC50 value of approximately 10 µM against MCF-7 cells, indicating potent activity .

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as CDK2/cyclin A. This suggests that the compound may inhibit tumor growth by promoting programmed cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

- Inhibition Studies : Preliminary tests indicated that this compound exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

- Mechanism : The antimicrobial activity is hypothesized to result from disruption of bacterial cell membranes and interference with metabolic pathways, although further studies are needed to elucidate the precise mechanisms involved .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 2-position with different halogens | Increased cytotoxicity observed with fluorine compared to chlorine |

| Variation in alkyl chain length on the benzyl group | Altered potency against specific cancer cell lines |

These findings suggest that subtle changes in the molecular structure can significantly impact the biological efficacy of indole derivatives.

Case Studies

Several case studies have explored the application of this compound in drug discovery:

- Indole Derivatives in Cancer Therapy : A study focused on synthesizing a series of indole derivatives, including this compound, which demonstrated enhanced cytotoxicity compared to standard chemotherapeutics .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various indole derivatives, highlighting the promising results obtained with this specific compound against resistant bacterial strains .

属性

IUPAC Name |

1-[(2-chlorophenyl)methyl]indole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-14-4-2-1-3-13(14)10-18-8-7-11-9-12(16(19)20)5-6-15(11)18/h1-9H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFBDJYWQDOOPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。